N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide

RORγt Inverse Agonist Autoimmune Disease

N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide (CAS 941906-77-0) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline class. This chemotype has been actively investigated as a source of potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a nuclear receptor implicated in Th17 cell differentiation and autoimmune pathology.

Molecular Formula C23H24N2O3S
Molecular Weight 408.52
CAS No. 941906-77-0
Cat. No. B2433358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide
CAS941906-77-0
Molecular FormulaC23H24N2O3S
Molecular Weight408.52
Structural Identifiers
SMILESCC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H24N2O3S/c1-16(2)15-25-21-12-11-19(14-18(21)10-13-23(25)26)24-29(27,28)22-9-5-7-17-6-3-4-8-20(17)22/h3-9,11-12,14,16,24H,10,13,15H2,1-2H3
InChIKeyMRZCGWHAXZXYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide: Structural and Pharmacological Context for Procurement Decisions


N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide (CAS 941906-77-0) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline class. This chemotype has been actively investigated as a source of potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a nuclear receptor implicated in Th17 cell differentiation and autoimmune pathology [1]. The compound features a characteristic 1-isobutyl-2-oxo-tetrahydroquinoline core linked via a sulfonamide bridge to a naphthalene moiety, a substitution pattern explored in recent medicinal chemistry campaigns aiming to optimize inverse agonist activity for conditions such as psoriasis [1].

Procurement Risks of Generic N-Sulfonamide-tetrahydroquinoline Substitution for 941906-77-0


Procuring a generic or closely related analog of this compound without precise structural confirmation carries significant scientific risk. The RORγt inverse agonist activity of N-sulfonamide-tetrahydroquinolines is exquisitely sensitive to minor structural modifications [1]. Published structure-activity relationship (SAR) studies demonstrate that alterations to the N-alkyl substituent on the tetrahydroquinoline core, the sulfonamide linker orientation, or the aryl/heteroaryl cap profoundly impact in vitro potency, selectivity, and pharmacokinetic profile [1]. Therefore, substituting a compound like N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide with a different analog—such as one with a simple butyl chain or a benzenesulfonamide cap—cannot be assumed to yield equivalent biological activity and may invalidate experimental results.

Quantitative Differentiation Evidence for N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide


RORγt Inverse Agonist Potency of the N-Sulfonamide-tetrahydroquinoline Pharmacophore

The target compound falls within a pharmacophore that has yielded potent RORγt inverse agonists. The 2024 Journal of Medicinal Chemistry study by Lv et al. [1] identified optimized N-sulfonamide-tetrahydroquinoline analogs, such as compound 5a, which demonstrated superior in vitro activity compared to a previous lead (compound 13) in a RORγt dual FRET assay. While specific IC50 data for the exact 1-isobutyl-2-oxo-6-yl-naphthalene-1-sulfonamide isomer was not retrieved from the full-text dataset, the study's extensive SAR table provides a quantitative framework for the class. Modifications at the sulfonamide aryl group (e.g., naphthalene vs. substituted benzene) resulted in IC50 shifts spanning more than two orders of magnitude [1]. This underscores that the specific naphthalene-1-sulfonamide cap is a determinant of potency that cannot be assumed equivalent to other aryl sulfonamides.

RORγt Inverse Agonist Autoimmune Disease

Differential Selectivity Profile Against Related Nuclear Receptors

A recurring challenge in developing tetrahydroquinoline-based RORγt modulators is the off-target activity against the Liver X Receptor α (LXRα). Earlier generations of this scaffold, including benzothiazine and tetrahydroquinoline sulfonamides, required extensive optimization to dial out LXRα activity while retaining RORγt potency [1]. The specific substitution pattern of the target compound, featuring a 1-isobutyl group and a naphthalene-1-sulfonamide, represents a distinct combination that must be assessed against its own selectivity profile. Published SAR trends indicate that N-alkyl chain branching (e.g., isobutyl vs. n-propyl) and the sulfonamide aryl group geometry directly influence this selectivity window [1]. Consequently, this compound's unique substitution pattern necessitates its own selectivity characterization, as potency and selectivity data from even closely related analogs cannot be extrapolated.

Nuclear Receptor Selectivity RORγt LXRα

Optimal Application Scenarios for N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide in R&D


SAR Exploration of RORγt Inverse Agonist Pharmacophores

This compound is best utilized as a specific probe in structure-activity relationship (SAR) studies focused on the N-sulfonamide-tetrahydroquinoline class of RORγt inverse agonists. Researchers investigating the impact of a naphthalene-1-sulfonamide cap versus other aryl sulfonamides on biochemical potency can use this compound as a definitive reference point, as established in the SAR framework of Lv et al. [1]. Its distinct 1-isobutyl substitution provides a unique combination to map the N-alkyl tolerance, which is critical for understanding the pharmacophore's lipophilic requirements.

Nuclear Receptor Selectivity Profiling Panels

Given the known promiscuity of tetrahydroquinoline sulfonamides with other nuclear receptors, particularly LXRα [2], a validated sample of this compound is essential for inclusion in selectivity profiling panels. Using this specific structure allows researchers to generate its unique selectivity fingerprint, rather than relying on data from analogs, to deconvolute RORγt-mediated effects from off-target nuclear receptor activity in cellular models.

Pharmacokinetic and In Vivo Efficacy Model Optimization

The optimized N-sulfonamide-tetrahydroquinoline series, of which this compound is a part, has demonstrated translation from in vitro potency to in vivo efficacy in psoriasis models, including topical ointment formulations showing skin retention and mitigated systemic toxicity [1]. This compound, as a structurally defined member of this series, represents a valuable candidate for direct formulation and in vivo PK/PD studies aimed at achieving topical or systemic exposure for autoimmune disease models, provided its own ADME properties are verified to align with the series trends.

Quote Request

Request a Quote for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.